Fmoc-3-pyrenyl-L-alanine
Overview
Description
Fmoc-3-pyrenyl-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with a pyrene moiety. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties .
Biochemical Analysis
Biochemical Properties
Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. The Fmoc group is typically removed with a base such as pyridine . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Mechanism
It is known that the Fmoc group is typically removed with a base such as pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine . The pyrene moiety is then attached to the side chain through a series of reactions involving the appropriate pyrene derivative and coupling reagents .
Industrial Production Methods
Industrial production of Fmoc-3-pyrenyl-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-pyrenyl-L-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride.
Major Products
Deprotection: The major product is the free amino group of alanine.
Coupling Reactions: The major products are peptides or polypeptides containing this compound.
Oxidation and Reduction: The major products are oxidized or reduced forms of the pyrene moiety.
Scientific Research Applications
Fmoc-3-pyrenyl-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis to create peptides and proteins with specific sequences.
Biology: It is used in proteomics studies to investigate protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Fmoc-3-pyrenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The pyrene moiety can interact with other molecules through π-π stacking interactions, affecting the overall properties of the peptide or protein .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-3-pyrenyl-L-alanine but with a phenyl group instead of a pyrene moiety.
Fmoc-tryptophan: Contains an indole group instead of a pyrene moiety.
Fmoc-tyrosine: Contains a phenol group instead of a pyrene moiety.
Uniqueness
This compound is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in studies involving fluorescence and electronic interactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183071-07-0 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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